Optical Rotation: (S)-Pentafluorophenyl vs. (R)-Pentafluorophenyl vs. (S)-Phenylethylamine Enantiomers
The (S)-enantiomer of 1-(pentafluorophenyl)ethylamine exhibits a specific rotation of [α]D²⁵ = −12.2° (CDCl₃, c = 0.017 g/mL), while the (R)-enantiomer, synthesized from the opposite chiral alcohol, shows [α]D²⁵ = +7.28° (CDCl₃, c = 0.055 g/mL) [1]. This confirms the stereochemical integrity of the Mitsunobu-based inversion route and provides a polarimetric benchmark for enantiopurity verification. In contrast, the non-fluorinated analog (S)-1-phenylethylamine displays a far larger magnitude of rotation, with reported values of [α]D²⁰ = −39° (neat) to −40.3° . The substantial difference in both magnitude and concentration dependence underscores that optical rotation cannot be used interchangeably between these compounds for quality control.
| Evidence Dimension | Specific optical rotation ([α]D) |
|---|---|
| Target Compound Data | [α]D²⁵ = −12.2° (CDCl₃, c = 0.017 g/mL) |
| Comparator Or Baseline | (S)-1-phenylethylamine: [α]D²⁰ = −39° (neat) to −40.3°; (R)-1-(pentafluorophenyl)ethylamine: [α]D²⁵ = +7.28° (CDCl₃, c = 0.055 g/mL) |
| Quantified Difference | Magnitude of rotation for the (S)-pentafluorophenyl compound is approximately 3-fold smaller (absolute value) than for the (S)-phenylethylamine analog, with sign conserved for the S-enantiomer and reversed for the R-enantiomer. |
| Conditions | Polarimetry in CDCl₃ at 25°C (pentafluorophenyl); neat or unspecified solvent at 20°C (phenylethylamine) |
Why This Matters
Procurement specifications relying on optical rotation for identity confirmation must use the correct reference value; using the non-fluorinated analog's rotation data would lead to erroneous rejection or acceptance of batches.
- [1] Gorske, B.C.; Blackwell, H.E. Tuning Peptoid Secondary Structure with Pentafluoroaromatic Functionality: A New Design Paradigm for the Construction of Discretely Folded Peptoid Structures. J. Am. Chem. Soc. 2006, 128 (44), 14378–14387. View Source
